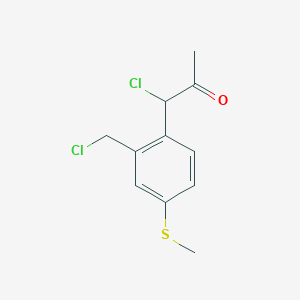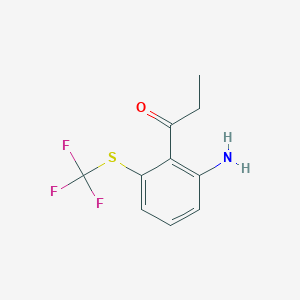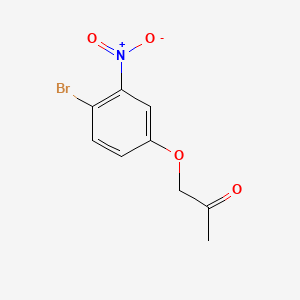
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a cyano group and an acrylic acid moiety
Métodos De Preparación
The synthesis of (E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid typically involves the reaction of 3-(2-Cyanoethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols or alkanes.
Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or ammonia, forming amides or esters.
Addition: The double bond in the acrylic acid moiety can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and acrylic acid moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid can be compared with similar compounds such as:
Acrylic acid: A simpler compound with a similar acrylic acid moiety but lacking the cyano group.
3-(2-Cyanoethyl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acrylic acid moiety.
3-(2-Cyanoethyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of an acrylic acid moiety.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
3-[3-(2-cyanoethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO2/c13-8-2-5-10-3-1-4-11(9-10)6-7-12(14)15/h1,3-4,6-7,9H,2,5H2,(H,14,15) |
Clave InChI |
WNAPYWRXZZSGSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C=CC(=O)O)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


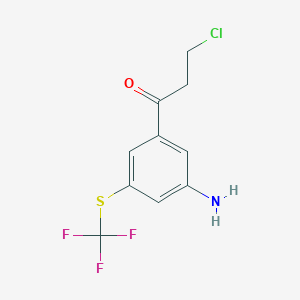
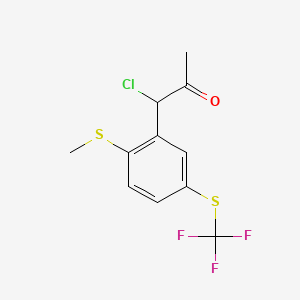
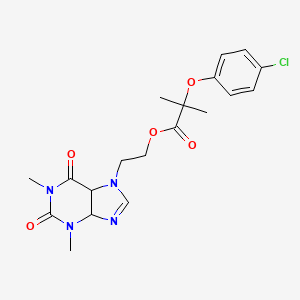
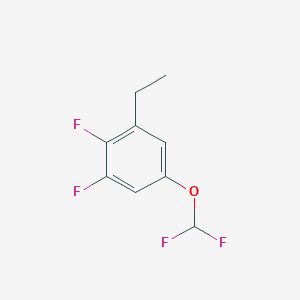
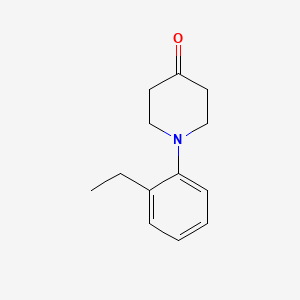
![(3S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B14052237.png)
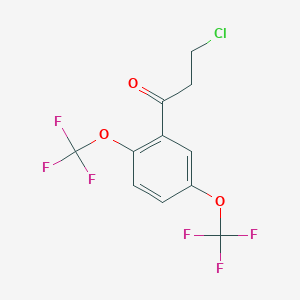
![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)
![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)

